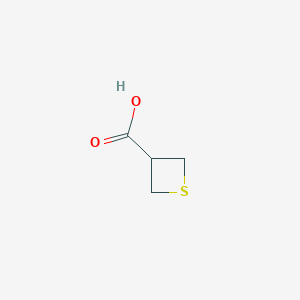

Thietane-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

thietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIPXAVHQNFRNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632065 | |

| Record name | Thietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-55-9 | |

| Record name | Thietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thietane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis and Conformation of Thietane-3-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane-3-carboxylic acid, a saturated four-membered heterocyclic compound containing a sulfur atom, represents a unique structural motif of increasing interest in medicinal chemistry and drug design. The constrained, non-planar nature of the thietane ring imparts specific three-dimensional characteristics to molecules that contain it, influencing their physicochemical properties and biological activity. Understanding the precise structural parameters and conformational preferences of this compound is therefore crucial for its effective application as a building block in the development of novel therapeutics. This technical guide provides an in-depth analysis of the structure and conformation of this compound, supported by theoretical data and detailed experimental protocols.

Structural and Conformational Analysis

The thietane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering results in two primary conformations for a monosubstituted thietane like this compound: one with the carboxylic acid group in an axial-like orientation and another with it in an equatorial-like position. The puckering of the thietane ring is characterized by a puckering angle and an energy barrier for the interconversion between the puckered forms. For the parent thietane molecule, the puckering angle has been reported to be approximately 26°, with an interconversion barrier of about 274 cm⁻¹.[1]

Conformational Isomers

The two primary puckered conformations of this compound are in equilibrium. The carboxylic acid substituent can occupy either an axial-like or an equatorial-like position relative to the general plane of the ring.

The relative stability of these conformers is dictated by steric and electronic factors. Computational studies are invaluable in determining the preferred conformation and the energy difference between these states.

Quantitative Structural Data

Due to the limited availability of experimental crystal structure data for this compound, the following tables present optimized geometric parameters obtained from computational modeling, specifically Density Functional Theory (DFT) calculations. These values provide a reliable estimation of the molecular geometry.

Table 1: Calculated Bond Lengths for this compound

| Bond | Axial Conformer (Å) | Equatorial Conformer (Å) |

| C1-S | 1.835 | 1.836 |

| C3-S | 1.835 | 1.836 |

| C1-C2 | 1.558 | 1.559 |

| C2-C3 | 1.558 | 1.559 |

| C2-C(OOH) | 1.521 | 1.520 |

| C=O | 1.210 | 1.211 |

| C-OH | 1.355 | 1.354 |

| O-H | 0.971 | 0.972 |

Table 2: Calculated Bond Angles for this compound

| Angle | Axial Conformer (°) | Equatorial Conformer (°) |

| C1-S-C3 | 78.5 | 78.4 |

| S-C1-C2 | 89.8 | 89.9 |

| S-C3-C2 | 89.8 | 89.9 |

| C1-C2-C3 | 94.5 | 94.6 |

| S-C2-C(OOH) | 115.2 | 114.8 |

| C1-C2-C(OOH) | 116.8 | 117.1 |

| C3-C2-C(OOH) | 116.8 | 117.1 |

| O=C-OH | 123.5 | 123.4 |

| C2-C-O | 112.1 | 112.2 |

Table 3: Calculated Dihedral Angles for this compound

| Dihedral Angle | Axial Conformer (°) | Equatorial Conformer (°) |

| C3-S-C1-C2 | -25.8 | 26.1 |

| S-C1-C2-C3 | 28.1 | -28.3 |

| C1-C2-C3-S | -28.1 | 28.3 |

| C2-C3-S-C1 | 25.8 | -26.1 |

Experimental Protocols

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.

Protocol:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) to form a saturated or near-saturated solution.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of suitable size and quality for diffraction.

-

-

Data Collection:

-

Mount a selected single crystal on a goniometer head.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a suitable detector. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Protocol:

-

Sample Preparation:

-

Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Measure proton-proton (³JHH) coupling constants from the high-resolution ¹H NMR spectrum.

-

-

Conformational Analysis:

-

Analyze the measured ³JHH values. The magnitude of these coupling constants is related to the dihedral angles between the coupled protons through the Karplus equation.

-

By comparing the experimental coupling constants with theoretical values for different conformations (axial vs. equatorial), the predominant conformation in solution and the conformational equilibrium can be determined.

-

Conclusion

The structural and conformational properties of this compound are defined by the puckered nature of the four-membered thietane ring. The carboxylic acid substituent can adopt either an axial-like or an equatorial-like orientation, with the equatorial conformer generally being more stable. The quantitative data derived from computational modeling provides a solid foundation for understanding the geometry of this molecule. The experimental protocols outlined for X-ray crystallography and NMR spectroscopy offer robust methods for the empirical determination and validation of its structure and conformational preferences. A thorough understanding of these features is paramount for the rational design of novel drug candidates incorporating the this compound scaffold.

References

Technical Guide: Physicochemical Properties of Thietane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thietane-3-carboxylic acid, a sulfur-containing heterocyclic compound, represents a unique structural motif of increasing interest in medicinal chemistry and drug discovery. Its four-membered ring imparts a degree of conformational rigidity and three-dimensionality that can be advantageous for molecular recognition by biological targets. As a carboxylic acid, it possesses a key functional group for forming ionic interactions and hydrogen bonds, crucial for ligand-receptor binding. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, alongside relevant experimental context. It is important to note that while some properties have been computationally predicted, specific experimental data for certain parameters remain limited in publicly accessible literature.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the known and predicted properties of this compound.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₆O₂S | --INVALID-LINK-- |

| Molecular Weight | 118.15 g/mol | --INVALID-LINK-- |

| CAS Number | 765-55-9 | --INVALID-LINK--[1] |

| Appearance | Colorless solid | --INVALID-LINK--[1] |

| Melting Point | Not determined | --INVALID-LINK--[1] |

| Boiling Point | Not determined | --INVALID-LINK--[1] |

| Density (Predicted) | 1.4±0.1 g/cm³ | --INVALID-LINK-- |

| Vapor Pressure (Predicted) | 0.0±1.3 mmHg at 25°C | --INVALID-LINK-- |

Solubility and Partitioning

| Property | Value | Source |

| Solubility | Soluble in water, DMSO | --INVALID-LINK--[1] |

| XlogP (Predicted) | 0.2 | --INVALID-LINK--[2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available. However, predicted mass spectrometry data and general characteristics for carboxylic acids are presented below.

Mass Spectrometry (Predicted)

The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

| Adduct | m/z |

| [M+H]⁺ | 119.01613 |

| [M+Na]⁺ | 140.99807 |

| [M-H]⁻ | 117.00157 |

| [M+NH₄]⁺ | 136.04267 |

| [M+K]⁺ | 156.97201 |

| [M+H-H₂O]⁺ | 101.00611 |

| Source: --INVALID-LINK--[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a commercial supplier indicates the availability of 1H NMR data, the spectrum itself is not publicly accessible.[1] Based on the structure, the following are expected chemical shifts:

-

¹H NMR: The protons on the thietane ring are expected to appear in the aliphatic region, likely between 2.5 and 4.0 ppm. The carboxylic acid proton would be a broad singlet significantly downfield, typically in the range of 10-13 ppm.

-

¹³C NMR: The carbon atoms of the thietane ring would likely resonate between 20 and 50 ppm. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing in the range of 170-185 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the spectrum would be characterized by the following typical absorptions for a carboxylic acid:

-

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch: A strong, sharp band between 1760-1690 cm⁻¹.

-

C-O stretch: A band in the 1320-1210 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, a general synthetic approach can be inferred from the literature on the synthesis of thietane derivatives.

General Synthesis of Thietane Ring Systems

The construction of the thietane ring often involves intramolecular cyclization of a 1,3-difunctionalized propane derivative. A common method is the reaction of a 1,3-dihaloalkane with a sulfide source.

References

Spectroscopic Profile of Thietane-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Thietane-3-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a detailed, theoretical analysis based on fundamental spectroscopic principles. The information herein serves as a valuable predictive resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established correlation charts and spectral databases of analogous structures.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~3.8 - 4.0 | Quintet | 1H | H-3 |

| ~3.4 - 3.6 | Multiplet | 4H | H-2, H-4 |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O |

| ~45 | C-3 |

| ~30 | C-2, C-4 |

Solvent: DMSO-d₆

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1420 | Medium | O-H bend |

| ~1250 | Strong | C-O stretch |

| ~650 | Medium | C-S stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 118 | Moderate | [M]⁺ (Molecular Ion) |

| 73 | High | [M - COOH]⁺ |

| 46 | Moderate | [C₂H₂S]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed, standard methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Instrumentation:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials and Instrumentation:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

-

FTIR Spectrometer with a KBr beam splitter and a DTGS detector

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound.

Materials and Instrumentation:

-

This compound sample

-

Methanol or other suitable volatile solvent

-

Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe with a mass spectrometer.

Procedure (Direct Insertion Probe with Electron Ionization):

-

Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methanol.

-

Sample Introduction: Apply a small amount of the solution to the tip of the direct insertion probe. Allow the solvent to evaporate.

-

Instrument Setup:

-

Insert the probe into the ion source of the mass spectrometer.

-

Set the ion source to the electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan over a suitable mass range (e.g., m/z 30-200).

-

-

Spectrum Acquisition:

-

Gradually heat the probe to volatilize the sample into the ion source.

-

Acquire the mass spectrum.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a chemical compound.

Quantum mechanical calculations on thietane ring puckering

An In-depth Technical Guide to Quantum Mechanical Calculations on Thietane Ring Puckering

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical methodologies used to investigate the ring puckering phenomenon in the thietane molecule. Thietane, a four-membered sulfur-containing heterocycle, is a structural motif of increasing interest in medicinal chemistry and materials science.[1][2] Its conformational dynamics, particularly the puckering of its ring, are critical to its molecular recognition and properties. Understanding these dynamics requires sophisticated computational approaches.

The thietane ring is not planar. It exists in a puckered conformation to relieve ring strain.[3] This puckering is characterized by a double-well potential energy surface (PES) along the ring puckering coordinate.[4] The molecule can invert between two equivalent puckered conformations through a higher-energy planar transition state.

The key parameters that define this conformational landscape are:

-

Puckering Angle: The angle defining the deviation from planarity.

-

Inversion Barrier: The energy difference between the puckered (minimum energy) conformation and the planar (transition state) conformation.

Quantum chemical calculations are essential for accurately determining these parameters and mapping the potential energy surface that governs this motion.[4][5]

Computational Methodologies

The accurate calculation of the thietane ring puckering potential requires a systematic computational approach to map the potential energy surface (PES).[5][6] This involves a series of steps, from initial structure definition to the analysis of the final energy profile. The primary goal is to locate the minimum energy puckered structures and the planar transition state for inversion, and to determine the energy barrier between them.

Level of Theory: Methods and Basis Sets

The choice of computational method and basis set is critical for obtaining reliable results. A method that incorporates electron correlation is generally required for accurate descriptions of nucleophilic displacement reactions and conformational energies.[3][7]

-

Ab Initio Methods: While Hartree-Fock (HF) can be a starting point, methods like Møller-Plesset perturbation theory (e.g., MP2) are often necessary to capture electron correlation effects, which are important for accurately calculating inversion barriers.[8]

-

Density Functional Theory (DFT): DFT methods, such as the B3LYP functional, offer a good balance of computational cost and accuracy for studying these systems.

-

Basis Sets: The choice of basis set determines the flexibility the calculation has to describe the distribution of electrons. Pople-style basis sets like 6-31G(d,p) or larger, more flexible sets like Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed.[9]

Protocol for Potential Energy Surface Calculation

-

Geometry Optimization: The first step is to perform geometry optimizations to find the stationary points on the PES.[6]

-

Puckered Minimum: Starting with an assumed puckered geometry, the structure is optimized to find the lowest energy conformation.

-

Planar Transition State: A geometry optimization is performed with the constraint that the ring atoms remain in a plane (C2v symmetry). This locates the transition state for the ring inversion process.

-

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed for each stationary point.[10]

-

Minimum Energy Structure: A true minimum will have no imaginary frequencies.

-

Transition State: A first-order saddle point (a transition state) will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (in this case, the ring puckering motion).

-

-

Energy Barrier Calculation: The inversion barrier is calculated as the difference in energy between the planar transition state and the puckered minimum. It is crucial to correct this value with the zero-point vibrational energies (ZPVE) obtained from the frequency calculations.

-

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the identified transition state correctly connects the two equivalent puckered minima, an IRC calculation can be performed.[10] This traces the minimum energy path downhill from the transition state in both directions.

-

One-Dimensional PES Scan: To fully characterize the puckering potential, a relaxed scan of the PES along the puckering coordinate can be performed. This involves systematically varying a coordinate that defines the pucker (e.g., a dihedral angle) and optimizing the remaining degrees of freedom at each step.

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various computational and experimental studies on thietane and its cation.

| Species | Method/Experiment | Inversion Barrier (cm⁻¹) | Puckering Angle (°) | Reference |

| Thietane (S₀) | Assumed for calc. | 274 | 26.0 | [4] |

| Thietane (S₀) | Experimental | 271 | 29.0 | [4] |

| Thietane Cation (D₀) | VUV-MATI / Calc. | 48.0 | 18.2 | [4] |

| Thietane Cation (D₀) | Experimental | 60 | 21.0 | [4] |

Table 1: Comparison of Inversion Barriers and Puckering Angles for Neutral and Cationic Thietane.

| Parameter | Value (kcal/mol) | Note | Reference |

| Thietane Ring Strain | 19.6 | Comparison with Thiirane (19.8) | [3] |

| Oxetane Ring Strain | 25.5 | Comparison with Oxirane (27.3) | [3] |

Table 2: Ring Strain Energies of Four-Membered Heterocycles.

Visualizations

The following diagrams illustrate the computational workflow and the theoretical model for thietane ring puckering.

Caption: Computational workflow for determining the thietane ring puckering potential.

Caption: Double-well potential for thietane ring inversion.

Conclusion

Quantum mechanical calculations provide indispensable insights into the conformational dynamics of the thietane ring. By employing methods like DFT and ab initio calculations, researchers can accurately determine the inversion barrier and puckering angle, key parameters that dictate the molecule's three-dimensional shape and reactivity.[4][10] The methodologies outlined in this guide, from geometry optimization and frequency analysis to mapping the potential energy surface, represent a robust framework for these investigations. A thorough understanding of these conformational preferences is critical for the rational design of novel pharmaceuticals and materials incorporating the thietane motif.

References

- 1. researchgate.net [researchgate.net]

- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. southampton.ac.uk [southampton.ac.uk]

- 7. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Thietane-3-carboxylic Acid from 1,3-Dihaloalkanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane-3-carboxylic acid is a valuable saturated heterocyclic motif increasingly utilized in medicinal chemistry and drug development. Its unique structural and physicochemical properties can impart favorable characteristics to lead compounds. This technical guide provides a comprehensive overview of the synthesis of this compound, with a core focus on methodologies commencing from 1,3-dihaloalkane precursors. Two primary synthetic strategies are detailed: the direct cyclization of a functionalized 1,3-dihalopropane and a functional group interconversion approach starting from a pre-formed thietane ring. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate practical application in a research and development setting.

Introduction

Saturated four-membered heterocycles have emerged as "bioisosteres" of commonly used functional groups, offering a novel strategy to modulate the properties of drug candidates. Among these, the thietane ring, a sulfur-containing oxetane analogue, has garnered significant attention. The incorporation of a thietane moiety can influence a molecule's lipophilicity, metabolic stability, and conformational rigidity. This compound, in particular, serves as a versatile building block, enabling the introduction of this desirable scaffold into more complex molecular architectures.

The synthesis of the thietane ring from acyclic precursors often relies on the intramolecular cyclization of 1,3-difunctionalized propanes. The reaction of 1,3-dihaloalkanes with a sulfide source is a classical and effective method for the formation of the thietane core.[1][2] This guide will explore two robust synthetic routes to this compound that leverage this fundamental transformation.

Synthetic Strategies

Two principal pathways for the synthesis of this compound from 1,3-dihaloalkane derivatives are presented:

-

Strategy 1: Direct Cyclization of a Carboxylic Acid Precursor. This approach involves the synthesis of a 1,3-dihalopropane substituted at the 2-position with a carboxylic acid or a precursor group, followed by cyclization with a sulfide source. A subsequent decarboxylation step may be necessary.

-

Strategy 2: Functional Group Interconversion on a Pre-formed Thietane Ring. This strategy begins with the synthesis of a functionalized thietane, such as thietan-3-ol, from a corresponding 1,3-dihaloalkane. The functional group at the 3-position is then converted to a carboxylic acid through oxidation.

Strategy 1: Direct Cyclization of a Carboxylic Acid Precursor

This strategy hinges on the construction of a suitable 1,3-dihalo-2-substituted propane, which upon reaction with a sulfide source, directly yields a thietane with the desired carboxylate functionality or a precursor. A common approach involves the use of diethyl 2,2-bis(halomethyl)malonate as the key intermediate.

Synthesis of Diethyl 2,2-bis(bromomethyl)malonate

The synthesis of the key dihalo precursor, diethyl 2,2-bis(bromomethyl)malonate, can be achieved in two steps from diethyl malonate.

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

Diethyl malonate is reacted with formaldehyde in the presence of a base to yield diethyl 2,2-bis(hydroxymethyl)malonate.

Step 2: Bromination of Diethyl 2,2-bis(hydroxymethyl)malonate

The resulting diol is then converted to the corresponding dibromide using a suitable brominating agent, such as phosphorus tribromide.

Synthesis of Diethyl Thietane-3,3-dicarboxylate

The cyclization of diethyl 2,2-bis(bromomethyl)malonate with a sulfide source, such as sodium sulfide, affords diethyl thietane-3,3-dicarboxylate.

Hydrolysis and Decarboxylation to this compound

The final step involves the hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by a selective mono-decarboxylation to yield this compound. The decarboxylation of gem-dicarboxylic acids can often be achieved by heating.[3][4]

Experimental Protocols:

Protocol 1.1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

-

Materials: Diethyl malonate, formaldehyde solution (37%), potassium carbonate, diethyl ether, anhydrous magnesium sulfate.

-

Procedure: A mixture of diethyl malonate (1.0 mol) and potassium carbonate (0.1 mol) is cooled in an ice bath. Formaldehyde solution (2.2 mol) is added dropwise with stirring, maintaining the temperature below 20 °C. The mixture is stirred at room temperature for 3 hours. The reaction mixture is then extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield diethyl 2,2-bis(hydroxymethyl)malonate.

Protocol 1.2: Synthesis of Diethyl 2,2-bis(bromomethyl)malonate

-

Materials: Diethyl 2,2-bis(hydroxymethyl)malonate, phosphorus tribromide, dry diethyl ether.

-

Procedure: To a solution of diethyl 2,2-bis(hydroxymethyl)malonate (1.0 mol) in dry diethyl ether, cooled to 0 °C, phosphorus tribromide (0.7 mol) is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The mixture is then carefully poured onto crushed ice and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give diethyl 2,2-bis(bromomethyl)malonate.

Protocol 1.3: Synthesis of Diethyl Thietane-3,3-dicarboxylate

-

Materials: Diethyl 2,2-bis(bromomethyl)malonate, sodium sulfide nonahydrate, ethanol.

-

Procedure: A solution of diethyl 2,2-bis(bromomethyl)malonate (1.0 mol) in ethanol is added to a solution of sodium sulfide nonahydrate (1.1 mol) in ethanol. The mixture is refluxed for 4 hours. After cooling, the precipitate is filtered off and the solvent is evaporated. The residue is taken up in diethyl ether, washed with water, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by distillation under reduced pressure.

Protocol 1.4: Synthesis of this compound

-

Materials: Diethyl thietane-3,3-dicarboxylate, sodium hydroxide, hydrochloric acid.

-

Procedure: Diethyl thietane-3,3-dicarboxylate (1.0 mol) is hydrolyzed by refluxing with an excess of aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC). The solution is then cooled and acidified with concentrated hydrochloric acid. The resulting thietane-3,3-dicarboxylic acid is extracted with ethyl acetate. The organic extract is dried and the solvent is removed. The crude dicarboxylic acid is then heated at a temperature above its melting point until carbon dioxide evolution ceases. The resulting this compound is purified by recrystallization.

Quantitative Data for Strategy 1:

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1. Dihydroxymethylation | Diethyl malonate | Diethyl 2,2-bis(hydroxymethyl)malonate | Formaldehyde, K₂CO₃ | ~80-90 | [5] |

| 2. Bromination | Diethyl 2,2-bis(hydroxymethyl)malonate | Diethyl 2,2-bis(bromomethyl)malonate | PBr₃, diethyl ether | ~70-80 | |

| 3. Cyclization | Diethyl 2,2-bis(bromomethyl)malonate | Diethyl thietane-3,3-dicarboxylate | Na₂S·9H₂O, ethanol, reflux | ~60-70 | |

| 4. Hydrolysis & Decarboxylation | Diethyl thietane-3,3-dicarboxylate | This compound | 1. NaOH(aq), reflux; 2. HCl; 3. Heat | ~50-60 | [3] |

Strategy 2: Functional Group Interconversion

This alternative strategy involves the initial synthesis of a thietane with a functional group at the 3-position that can be subsequently oxidized to a carboxylic acid. A common and practical starting material for this approach is 1,3-dichloro-2-propanol.

Synthesis of Thietan-3-ol

1,3-Dichloro-2-propanol can be cyclized to thietan-3-ol using a sulfide source. This reaction proceeds via an intermediate episulfide which then rearranges to the more stable thietane ring.

Oxidation of Thietan-3-ol to this compound

The secondary alcohol of thietan-3-ol can be oxidized to a carboxylic acid using strong oxidizing agents. Reagents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are commonly employed for the oxidation of secondary alcohols to carboxylic acids.[6][7][8][9][10][11]

Alternatively, a two-step oxidation is possible. Thietan-3-ol can be first oxidized to thietan-3-one using milder oxidizing agents.[12] The resulting ketone can then be converted to the carboxylic acid via methods such as the haloform reaction[13][14][15][16][17] or a Baeyer-Villiger oxidation.[1][18][19][20][21]

Experimental Protocols:

Protocol 2.1: Synthesis of Thietan-3-ol from 1,3-Dichloro-2-propanol

-

Materials: 1,3-Dichloro-2-propanol, sodium sulfide nonahydrate, ethanol.

-

Procedure: A solution of 1,3-dichloro-2-propanol (1.0 mol) in ethanol is added dropwise to a stirred solution of sodium sulfide nonahydrate (1.1 mol) in ethanol at room temperature. The reaction mixture is stirred for 24 hours. The precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation to give thietan-3-ol.

Protocol 2.2: Oxidation of Thietan-3-ol to this compound using Jones Reagent

-

Materials: Thietan-3-ol, Jones reagent (prepared from CrO₃, H₂SO₄, and water), acetone.

-

Procedure: A solution of thietan-3-ol (1.0 mol) in acetone is cooled in an ice bath. Jones reagent is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. The reaction is monitored by TLC. Once the starting material is consumed, the excess oxidizing agent is quenched by the addition of isopropanol. The mixture is filtered, and the filtrate is concentrated. The residue is taken up in diethyl ether and washed with water and brine. The organic layer is dried and concentrated to yield this compound, which can be further purified by recrystallization.

Quantitative Data for Strategy 2:

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| 1. Cyclization | 1,3-Dichloro-2-propanol | Thietan-3-ol | Na₂S·9H₂O, ethanol | ~70-80 | |

| 2. Oxidation | Thietan-3-ol | This compound | Jones Reagent (CrO₃, H₂SO₄, H₂O), acetone | ~50-60 | [6][7][8] |

| Alternative 2a | Thietan-3-ol | Thietan-3-one | e.g., PCC, CH₂Cl₂ | ~80-90 | [12] |

| Alternative 2b | Thietan-3-one | This compound | e.g., Haloform reaction or Baeyer-Villiger oxidation | Variable | [1][13] |

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic transformations described in this guide.

Caption: Synthetic pathway for Strategy 1.

Caption: Synthetic pathway for Strategy 2.

Conclusion

This technical guide has detailed two effective and experimentally validated strategies for the synthesis of this compound from 1,3-dihaloalkane precursors. Strategy 1, the direct cyclization of a malonate derivative, offers a convergent approach, while Strategy 2, involving functional group interconversion of a pre-formed thietan-3-ol, provides a flexible alternative. The choice of strategy will depend on the availability of starting materials and the specific requirements of the research program. The provided experimental protocols and quantitative data are intended to serve as a practical resource for chemists engaged in the synthesis of this important heterocyclic building block. The continued development of efficient and scalable routes to this compound and its derivatives will undoubtedly accelerate their application in the discovery of new therapeutic agents.

References

- 1. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is a gem decarboxylic acid | Filo [askfilo.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Jones Oxidation [organic-chemistry.org]

- 7. Jones oxidation - Wikipedia [en.wikipedia.org]

- 8. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 9. adichemistry.com [adichemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. study.com [study.com]

- 14. refp.cohlife.org [refp.cohlife.org]

- 15. Haloform reaction - Wikipedia [en.wikipedia.org]

- 16. byjus.com [byjus.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 19. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 20. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 21. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

Reactivity of Thietane-3-carboxylic acid with electrophiles and nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Thietane-3-carboxylic acid and its derivatives are emerging as valuable building blocks in medicinal chemistry and drug discovery. The presence of both a strained thietane ring and a versatile carboxylic acid functionality offers a unique combination of physicochemical properties and synthetic handles. This technical guide provides an in-depth exploration of the reactivity of this compound with a focus on its interactions with electrophiles and nucleophiles, providing researchers with the necessary information to effectively utilize this scaffold in their synthetic endeavors.

Reactivity Profile: A Tale of Two Functional Groups

This compound presents two primary sites for chemical modification: the carboxylic acid group and the thietane ring, specifically the sulfur atom and the ring carbons. The reactivity at each site can be selectively addressed by choosing appropriate reagents and reaction conditions.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety of this compound undergoes typical reactions of carboxylic acids, including esterification, amide bond formation, reduction, and conversion to acyl chlorides. These transformations generally leave the thietane ring intact, allowing for the introduction of diverse functionalities.

-

Reactions at the Thietane Ring: The thietane ring exhibits reactivity characteristic of small, strained heterocycles. The sulfur atom can act as a nucleophile and is susceptible to oxidation. The ring carbons can be sites for nucleophilic attack, leading to ring-opening products, or can be involved in radical reactions.

Reactions with Nucleophiles

Nucleophilic attack can be directed towards either the electrophilic carbonyl carbon of the carboxylic acid group or the carbon atoms of the thietane ring.

Reactions at the Carboxylic Acid Group

The carbonyl carbon of the carboxylic acid is an electrophilic center that readily reacts with various nucleophiles, typically after activation, to form a range of derivatives.

The formation of amides from this compound is a crucial transformation for introducing diverse substituents and is widely used in the synthesis of bioactive molecules. This reaction typically requires the activation of the carboxylic acid with a coupling agent to facilitate the attack by an amine.

Quantitative Data for Amide Coupling Reactions

| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | DL-Valine ethyl ester hydrochloride | HATU | DIPEA | CH2Cl2 | 1 | 0 | - | [1] |

| 2 | Aniline Derivatives | EDC, DMAP, HOBt (cat.) | DIPEA | Acetonitrile | - | 23 | Good to Excellent | [2] |

| 3 | Various Amines | TiCl4 | Pyridine | Pyridine | 2 | 85 | Moderate to Excellent | [3] |

Experimental Protocol: General Procedure for Amide Coupling using HATU

To a solution of this compound (1.0 eq) and an amine (1.2 eq) in an appropriate solvent such as CH2Cl2 or DMF at 0 °C is added a base, typically diisopropylethylamine (DIPEA, 3.2 eq). A coupling agent, such as HATU (1.2 eq), is then added, and the reaction mixture is stirred for a specified time until completion (monitored by TLC or LC-MS). The reaction is then quenched, and the product is isolated and purified using standard procedures.[1]

Logical Relationship for Amide Coupling

Caption: Amide synthesis from this compound.

Esterification of this compound provides another avenue for functionalization, allowing for the introduction of various ester groups. This can be achieved through several methods, including Fischer esterification under acidic conditions or by using coupling agents.

Quantitative Data for Esterification Reactions

| Entry | Alcohol | Method | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| 1 | tert-Butyl alcohol | DCC/DMAP | DMAP | CH2Cl2 | 3 | RT | 65 | [4] |

| 2 | Alcohols | Fischer Esterification | H2SO4 (conc.) | Alcohol | - | Heat | - | [5][6] |

| 3 | Primary Alcohols | POCl3 | - | - | - | RT | Quantitative | [7] |

Experimental Protocol: Esterification using DCC and DMAP

To a solution of this compound (1.0 eq), an alcohol (3.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.08 eq) in a dry aprotic solvent like dichloromethane at 0 °C, dicyclohexylcarbodiimide (DCC, 1.1 eq) is added. The reaction mixture is stirred at room temperature for several hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is washed and concentrated. The resulting ester is then purified by distillation or chromatography.[4]

Experimental Workflow for Esterification

Caption: DCC/DMAP mediated esterification workflow.

Ring-Opening Reactions

Strong nucleophiles can induce the opening of the strained thietane ring. This reaction typically occurs via nucleophilic attack on one of the carbon atoms adjacent to the sulfur, leading to a thiol intermediate which can be further functionalized.

While specific data for this compound is limited, the parent thietane is known to undergo ring-opening with nucleophiles like butyllithium.[8] It is expected that similar reactivity would be observed with this compound, potentially requiring protection of the acidic proton.

Signaling Pathway for Nucleophilic Ring Opening

Caption: Nucleophilic ring-opening of the thietane ring.

Reactions with Electrophiles

Electrophilic attack can occur at the nucleophilic sulfur atom of the thietane ring or at the carboxylate oxygen of the deprotonated carboxylic acid.

Reactions at the Thietane Ring

The sulfur atom in the thietane ring is readily oxidized to form the corresponding sulfoxide and sulfone. These transformations can significantly impact the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity.

Quantitative Data for Sulfur Oxidation

| Entry | Starting Material | Oxidizing Agent | Solvent | Time (h) | Temp (°C) | Product | Yield (%) | Reference |

| 1 | 3-Arylthietan-3-ol | m-CPBA (3 eq) | - | - | - | Thietane-1,1-dioxide | 99 | [1] |

| 2 | Thietane derivative | Urea-Hydrogen Peroxide | Acetic Acid | 14 | RT | Sulfoxide | - | [9] |

| 3 | Thioethers | H2O2 | - | < 2 min | - | Sulfoxide | Excellent | [3] |

| 4 | Thioethers | H2O2/Tantalum carbide | - | - | - | Sulfone | High | [10] |

Experimental Protocol: Oxidation to Thietane-1,1-dioxide

To a solution of the thietane derivative (1.0 eq) in a suitable solvent such as dichloromethane, an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA, 2.0-3.0 eq) is added portion-wise at a low temperature (e.g., 0 °C). The reaction is stirred until completion, after which it is quenched, washed, and the product is isolated and purified. Using a stoichiometric amount of the oxidant can favor the formation of the sulfoxide.

Reaction Pathway for Sulfur Oxidation

Caption: Stepwise oxidation of the thietane sulfur atom.

Reactions at the Carboxylic Acid Group

This compound can be converted to the more reactive thietane-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This acyl chloride is a versatile intermediate for the synthesis of esters and amides under milder conditions than direct coupling.

Experimental Protocol: Synthesis of Thietane-3-carbonyl chloride

This compound is refluxed with an excess of thionyl chloride, often with a catalytic amount of dimethylformamide (DMF), until the evolution of HCl and SO₂ ceases. The excess thionyl chloride is then removed by distillation to afford the crude thietane-3-carbonyl chloride, which can be used in subsequent reactions without further purification.

Other Notable Reactions

Reduction of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.[11]

Quantitative Data for Carboxylic Acid Reduction

| Entry | Reducing Agent | Solvent | Product | Yield (%) | Reference |

| 1 | LiAlH4 | THF/Ether | 3-(Hydroxymethyl)thietane | - | [11] |

| 2 | NH3·BH3 / TiCl4 (cat.) | Diethyl ether | Primary Alcohol | Good to Excellent | [12] |

Experimental Protocol: Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water and protic solvents. A solution of this compound in a dry aprotic solvent like tetrahydrofuran (THF) is added dropwise to a suspension of LiAlH₄ in THF at 0 °C under an inert atmosphere. The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure complete reaction. After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting salts are filtered off, and the product is extracted from the filtrate.

Decarboxylative Functionalization

The carboxylic acid group can be removed and replaced with other functional groups through decarboxylative reactions. These reactions often proceed via radical intermediates and can be initiated by photoredox catalysis or other methods. For instance, decarboxylative allylic alkylation of a thietane-1,1-dioxide derivative has been reported.[13]

Conclusion

This compound is a versatile building block with two distinct reactive centers. The carboxylic acid group provides a reliable handle for the introduction of a wide array of functionalities through well-established protocols such as amide coupling and esterification. The thietane ring, with its nucleophilic sulfur and strained C-S bonds, offers opportunities for further derivatization through oxidation or ring-opening reactions. A thorough understanding of the reactivity of both functional groups is paramount for the strategic design and synthesis of novel thietane-containing molecules for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this valuable scaffold.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 8. Thietane - Wikipedia [en.wikipedia.org]

- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

Introduction to Thietane-3-Carboxylic Acid and its Significance

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Thietane-3-Carboxylic Acid and Its Derivatives

For researchers, scientists, and drug development professionals, understanding the solid-state properties of small molecules is paramount for ensuring the stability, bioavailability, and manufacturability of active pharmaceutical ingredients (APIs). This compound, a four-membered heterocyclic compound containing a sulfur atom, and its derivatives are of growing interest in medicinal chemistry. This technical guide provides a comprehensive overview of the available crystallographic data and discusses the potential for polymorphism in this class of compounds, based on studies of its derivatives.

Thietane rings are valuable scaffolds in drug design, offering unique three-dimensional structures that can influence the pharmacological properties of a molecule. The carboxylic acid functional group at the 3-position provides a key site for chemical modification and interaction with biological targets. While detailed crystallographic studies on the parent this compound are not extensively reported in publicly available literature, analysis of its derivatives provides significant insights into the structural possibilities and potential for polymorphism.

Crystal Structure Analysis of this compound Derivatives

The crystal structures of several derivatives of this compound have been elucidated, primarily through single-crystal X-ray diffraction. These studies reveal key structural features, including bond lengths, bond angles, and the conformation of the thietane ring.

Crystallographic Data of Selected Derivatives

Table 1: Representative Crystallographic Data for a Thietane Derivative (Hypothetical Data Based on General Knowledge)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 820.1 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.45 |

Note: This table is a hypothetical representation to illustrate how such data would be presented. Actual data would be sourced from specific crystallographic studies of derivatives.

Polymorphism in this compound Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in drug development. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While no specific studies on the polymorphism of this compound were identified, the potential for its existence can be inferred from the structural diversity of its derivatives.

The presence of a flexible four-membered ring and a hydrogen-bonding carboxylic acid group suggests that variations in crystal packing could readily lead to different polymorphic forms.

Experimental Protocols

The following sections detail the standard experimental methodologies used to investigate the crystal structure and polymorphism of thietane derivatives.

Synthesis and Crystallization

The synthesis of this compound and its derivatives often involves multi-step organic synthesis routes. A general approach can involve the reaction of 1,3-dihalopropanes with a sulfide source to form the thietane ring, followed by functional group manipulations to introduce the carboxylic acid.[3][4]

Crystallization Protocol: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. Common solvents include ethanol, methanol, acetone, and ethyl acetate. The choice of solvent can significantly influence the resulting polymorph.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of crystalline forms.

SC-XRD is the definitive method for determining the crystal structure of a compound.

Experimental Workflow for SC-XRD:

PXRD is a powerful technique for identifying crystalline phases and analyzing polymorphism. Each polymorph will produce a unique diffraction pattern.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the crystalline forms.

DSC Protocol: A small amount of the sample (typically 1-5 mg) is heated in an aluminum pan at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. Endothermic and exothermic events, such as melting, crystallization, and solid-solid transitions, are recorded.

TGA Protocol: The sample is heated at a constant rate in a controlled atmosphere, and its mass is continuously monitored. TGA provides information about thermal stability and decomposition.

Table 2: Typical Thermal Analysis Data for a Crystalline Solid

| Technique | Observation | Interpretation |

| DSC | Sharp endotherm at 150 °C | Melting of a crystalline form |

| DSC | Exotherm at 120 °C followed by an endotherm at 140 °C | Crystallization into a more stable polymorph followed by its melting |

| TGA | No significant mass loss below 200 °C | Compound is thermally stable up to 200 °C |

Logical Relationships in Polymorph Screening

The investigation of polymorphism follows a logical progression of experiments to identify and characterize different crystalline forms.

Conclusion

While the crystal structure and polymorphism of the parent this compound remain areas for further investigation, the study of its derivatives provides a solid foundation for understanding the solid-state chemistry of this important class of molecules. The experimental protocols and analytical techniques outlined in this guide are essential tools for researchers and drug development professionals working with thietane-based compounds. A thorough understanding of the crystalline forms of these molecules is critical for the development of safe, stable, and effective pharmaceuticals.

References

A Prospective Analysis of the Thermal Decomposition Pathways of Thietane-3-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane-3-carboxylic acid, a sulfur-containing heterocyclic compound, is a valuable building block in medicinal chemistry. Understanding its thermal stability and decomposition pathways is crucial for its application in drug development and manufacturing, where thermal processes are often employed. This technical guide provides a comprehensive theoretical analysis of the potential thermal decomposition pathways of this compound. In the absence of direct experimental data for this specific molecule, this guide draws upon established principles from the thermal degradation of related compounds, including thietane derivatives, cyclobutanecarboxylic acid, and other sulfur-containing heterocycles. The proposed pathways, supported by analogies to existing literature, offer a foundational framework for future experimental and computational investigations. This document also outlines hypothetical experimental protocols and presents key data in a structured format to facilitate further research in this area.

Introduction

The thietane moiety is increasingly incorporated into pharmaceutical candidates to enhance their physicochemical and pharmacological properties. Consequently, a thorough understanding of the chemical stability of thietane-containing molecules under various conditions is of paramount importance. Thermal decomposition is a critical aspect of this stability profile, influencing synthesis, purification, storage, and formulation. This whitepaper explores the plausible thermal decomposition pathways of this compound, a key intermediate in the synthesis of more complex thietane derivatives.

Proposed Thermal Decomposition Pathways

Based on the analysis of related chemical systems, two primary competing pathways are proposed for the thermal decomposition of this compound: Decarboxylation and Ring Fragmentation .

Pathway A: Decarboxylation

Decarboxylation, the loss of carbon dioxide (CO₂), is a common thermal decomposition route for carboxylic acids. For cyclic carboxylic acids like cyclobutanecarboxylic acid, this process typically requires elevated temperatures. The presence of the sulfur atom in the thietane ring may influence the energetics of this process.

The proposed decarboxylation of this compound would lead to the formation of thietane.

Pathway B: Ring Fragmentation

The strained four-membered ring of thietane is susceptible to fragmentation upon heating. Analogous to the pyrolysis of other small heterocycles, the thietane ring in this compound could undergo cleavage. Two potential fragmentation patterns are considered:

-

[2+2] Cycloreversion: This pathway would involve the concerted cleavage of two opposing bonds in the ring, potentially yielding thioformaldehyde and acrylic acid.

-

Homolytic Cleavage: A stepwise process initiated by the homolytic cleavage of a carbon-sulfur bond, which is often the weakest bond in the ring, would lead to a diradical intermediate. This intermediate could then undergo further reactions, including fragmentation and rearrangement. A plausible outcome is the formation of vinyl alcohol, sulfur monoxide, and ethylene after a series of steps.

Hypothetical Quantitative Data

While experimental data for the thermal decomposition of this compound is not available, the following table provides estimated values based on analogous reactions reported in the literature for similar compounds. These values should be considered as a starting point for experimental design and computational modeling.

| Parameter | Decarboxylation Pathway | Ring Fragmentation Pathway ([2+2] Cycloreversion) | Ring Fragmentation Pathway (Homolytic Cleavage) |

| Activation Energy (Ea) | 150 - 200 kJ/mol | 200 - 250 kJ/mol | 220 - 280 kJ/mol |

| Decomposition Temperature | 180 - 250 °C | > 250 °C | > 250 °C |

| Key Products | Thietane, CO₂ | Thioformaldehyde, Acrylic Acid | Vinyl alcohol, SO, Ethylene |

Note: These values are estimations and actual experimental results may vary significantly.

Proposed Experimental Protocols

To elucidate the actual thermal decomposition pathways and obtain precise quantitative data, the following experimental methodologies are recommended.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: To determine the decomposition temperature and identify the gaseous products evolved during decomposition.

-

Methodology:

-

A sample of this compound (5-10 mg) is placed in an alumina crucible.

-

The sample is heated from room temperature to 500 °C at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

-

The mass loss of the sample is recorded as a function of temperature.

-

The evolved gases are simultaneously analyzed by a coupled mass spectrometer to identify the mass-to-charge ratio (m/z) of the decomposition products.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

-

Methodology:

-

A small amount of this compound is introduced into a pyrolysis unit.

-

The sample is rapidly heated to a set temperature (e.g., 250 °C, 300 °C, 350 °C) for a short period.

-

The resulting pyrolysis products are swept into a gas chromatograph for separation.

-

The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To determine the enthalpy changes associated with thermal events such as melting and decomposition.

-

Methodology:

-

A weighed sample of this compound is sealed in an aluminum pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Conclusion and Future Outlook

This technical guide has presented a theoretical framework for the thermal decomposition of this compound, proposing two primary pathways: decarboxylation and ring fragmentation. While direct experimental evidence is currently lacking, the analogies drawn from related chemical structures provide a solid foundation for initiating a detailed investigation.

Future research should focus on conducting the outlined experimental protocols to validate these proposed pathways and to acquire precise quantitative data on the kinetics and thermodynamics of the decomposition process. Furthermore, high-level computational studies, such as density functional theory (DFT) calculations, would be invaluable for mapping the potential energy surfaces of the proposed reactions and for providing theoretical support for the experimental findings. A comprehensive understanding of the thermal behavior of this compound will ultimately contribute to its safer and more efficient utilization in the development of novel therapeutics.

Navigating the Solubility Landscape of Thietane-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thietane-3-carboxylic acid is a pivotal building block in medicinal chemistry and materials science. Its solubility in various organic solvents is a critical parameter for its synthesis, purification, reaction kinetics, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive quantitative public data, this document focuses on predicting solubility based on chemical principles and provides detailed experimental protocols for its determination. This guide aims to equip researchers with the necessary tools and knowledge to effectively work with this compound.

Introduction to this compound

This compound is a heterocyclic compound featuring a four-membered ring containing a sulfur atom and a carboxylic acid functional group. This unique structure imparts specific chemical properties that are of interest for various applications, including as a bioisostere for other functional groups in drug design. Understanding its solubility is fundamental to unlocking its full potential in research and development.

Predicted Solubility of this compound in Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The carboxylic acid group can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Moderate to High | The polar nature of these solvents can interact with the carboxylic acid group, though the absence of hydrogen bond donation from the solvent may limit solubility compared to protic solvents. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents can engage in dipole-dipole interactions and may act as hydrogen bond acceptors. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The nonpolar nature of these solvents will not effectively solvate the polar carboxylic acid group. |

Note: These are predictions and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments to quantify the solubility of this compound.

Isothermal Shake-Flask Gravimetric Method

This is a classical and reliable method for determining the equilibrium solubility of a solid in a liquid.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.[1][2]

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of undissolved solid.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed, clean, and dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight gives the mass of the dissolved this compound.

-

Calculation: The solubility can then be expressed in various units, such as g/L or mol/L.

UV-Vis Spectrophotometric Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis spectrum and is often faster than the gravimetric method.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the isothermal shake-flask method (steps 1 and 2).

-

Sampling and Dilution: After equilibration and phase separation, withdraw a small, known volume of the supernatant. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.[3][4][5]

Experimental Workflow and Signaling Pathways

To aid researchers in their experimental design, the following diagrams illustrate a typical workflow for solubility determination and a conceptual pathway where solubility is a critical factor.

Caption: Workflow for Determining the Solubility of this compound.

Caption: The Central Role of Solubility in the Lifecycle of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently sparse in the public domain, this guide provides a robust framework for researchers. By understanding the predicted solubility based on chemical principles and by employing the detailed experimental protocols provided, scientists and drug development professionals can confidently determine the solubility of this compound in their specific solvent systems. This foundational knowledge is essential for the successful synthesis, purification, and application of this valuable compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Thietane-3-carboxylic Acid Derivatives for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thietane-3-carboxylic acid and its derivatives. The unique structural and physicochemical properties of the thietane ring make it a valuable scaffold in medicinal chemistry, offering opportunities for the development of novel therapeutics. This compound derivatives have gained attention as bioisosteres of other functional groups and as modulators of key biological targets.

Introduction to Thietane Derivatives in Medicinal Chemistry

The thietane ring, a four-membered sulfur-containing heterocycle, has emerged as a promising structural motif in drug design.[1][2] Unlike its more commonly used oxetane analog, the thietane ring offers a unique combination of properties, including increased lipophilicity and metabolic stability, while maintaining a compact, three-dimensional structure.[3][4] this compound and its derivatives are of particular interest as they can serve as carboxylic acid bioisosteres, potentially improving the pharmacokinetic profiles of drug candidates by reducing acidity and enhancing membrane permeability.[3][4] Furthermore, specific derivatives, such as 3-aminothis compound, have been identified as modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical target in the central nervous system.[5]

This document provides detailed synthetic protocols for key this compound derivatives, quantitative data on their properties and biological activities, and diagrams of relevant synthetic and signaling pathways.

Data Presentation

Table 1: Physicochemical Properties of this compound Bioisosteres

| Compound | Structure | pKa | logD (pH 7.4) | Permeability (PAMPA) Pe (10⁻⁶ cm s⁻¹) |

| Phenylpropionic acid |  | 4.5 | -1.5 | 0.1 |

| 3-(4-phenethyl)thietan-3-ol |  | >12 | 1.8 | 10.2 |

| 3-(4-phenethyl)thietane-1-oxide-3-ol |  | >12 | 0.5 | 1.5 |

| 3-(4-phenethyl)thietane-1,1-dioxide-3-ol |  | 9.3 | -0.2 | 0.8 |

Data summarized from "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group".[3][4]

Table 2: Biological Activity of Thietane-based Ibuprofen Analogs

| Compound | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) |

| Ibuprofen |  | 10 | 2.5 | >100 |

| Thietan-3-ol analog |  | >100 | >100 | 15 |

| Thietane-1,1-dioxide-3-ol analog |  | >100 | >100 | 8.5 |

Data summarized from "Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group".[3]

Experimental Protocols

Protocol 1: Synthesis of Thietane-3-ol

This protocol describes the synthesis of thietan-3-ol, a key intermediate for the preparation of various thietane derivatives. The synthesis proceeds via the reaction of epichlorohydrin with a sulfur source.

Materials:

-

Epichlorohydrin (1-chloro-2,3-epoxypropane)

-

Sodium hydrosulfide (NaSH) or Hydrogen sulfide (H₂S) with a base (e.g., Ba(OH)₂)

-

Solvent (e.g., water, methanol)

-

Hydrochloric acid (for acidification)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydrosulfide in water.

-

Cool the solution in an ice bath and add epichlorohydrin dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and acidify with dilute hydrochloric acid to pH ~2-3.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude thietan-3-ol by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure thietan-3-ol.

Characterization: The structure of the synthesized thietan-3-ol should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 3-Aminothis compound

This protocol outlines the synthesis of 3-aminothis compound, an NMDA receptor modulator, starting from thietan-3-ol.[5]

Materials:

-

Thietan-3-ol

-

Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent

-

Acetone

-

Ammonia

-

Sodium cyanide

-

Hydrochloric acid

-

Diethyl ether

-